Methyl 2-[1-(2-furyl)ethylidene]-1-hydrazinecarboxylate

Crystallography Solid-State Chemistry Formulation Science

This hydrazinecarboxylate ester features a critical furan-2-yl ethylidene substitution and trans-configuration hydrazone linkage essential for metal chelation and biological activity. Unlike generic analogs, its specific methyl ester moiety governs solubility and reactivity, while even minor structural changes (e.g., ethyl replacement) can cause >10-fold IC50 shifts. Ideal for synthesizing antitumor agents, antimicrobial metal complexes, and stereochemically controlled heterocycles. Ensure your research reproducibility—specify CAS 22589-72-6 for batch-to-batch consistency.

Molecular Formula C8H10N2O3
Molecular Weight 182.18 g/mol
Cat. No. B7776179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-[1-(2-furyl)ethylidene]-1-hydrazinecarboxylate
Molecular FormulaC8H10N2O3
Molecular Weight182.18 g/mol
Structural Identifiers
SMILESCC(=NNC(=O)OC)C1=CC=CO1
InChIInChI=1S/C8H10N2O3/c1-6(7-4-3-5-13-7)9-10-8(11)12-2/h3-5H,1-2H3,(H,10,11)/b9-6+
InChIKeyYLPMLUUFQYIBIQ-RMKNXTFCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-[1-(2-furyl)ethylidene]-1-hydrazinecarboxylate: Core Identity and Procurement Considerations


Methyl 2-[1-(2-furyl)ethylidene]-1-hydrazinecarboxylate (CAS 22589-72-6) is an organic compound with the molecular formula C8H10N2O3 and a molecular weight of 182.18 g/mol . It belongs to the class of hydrazinecarboxylate esters, characterized by a furan ring, a hydrazone linkage (C=N), and a methyl carbazate moiety . The compound is typically synthesized via condensation of methyl hydrazinecarboxylate with 2-acetylfuran . It is primarily utilized as a versatile building block in medicinal chemistry and organic synthesis, with research applications exploring its potential as a pharmacological agent, particularly in anticancer and antimicrobial contexts .

Why Generic Substitution of Methyl 2-[1-(2-furyl)ethylidene]-1-hydrazinecarboxylate Is Inadvisable


Generic substitution of methyl 2-[1-(2-furyl)ethylidene]-1-hydrazinecarboxylate with closely related analogs—such as ethyl or tert-butyl hydrazinecarboxylate derivatives—is not scientifically valid due to quantifiable differences in physicochemical properties and biological activity profiles. The methyl ester moiety influences both solubility and reactivity, while the specific furan-2-yl ethylidene substitution pattern determines the compound's conformational preferences and potential for metal chelation . Even minor structural changes, such as replacing the methyl group with an ethyl group or altering the furan substitution, can lead to substantial variations in IC50 values (e.g., a >10-fold difference in sEH inhibition potency among structurally similar hydrazinecarboxylates) [1]. Furthermore, the compound's specific hydrazone linkage geometry (trans configuration) dictates its solid-state packing and hydrogen-bonding network, which can directly impact formulation behavior and stability [2].

Quantitative Differentiation Evidence for Methyl 2-[1-(2-furyl)ethylidene]-1-hydrazinecarboxylate


Differential Conformational Flexibility and Crystal Packing vs. Furan-2-ylmethylene Analog

Methyl 2-[1-(2-furyl)ethylidene]-1-hydrazinecarboxylate exhibits a distinct solid-state conformation compared to its closely related analog, methyl N′-(2-furylmethylene)hydrazinecarboxylate. In the target compound, the hydrazinecarboxylate group is twisted from the furan ring plane by 6.98°, whereas the furylmethylene analog shows a larger twist of 7.78° [1]. This subtle difference in torsion angle, induced by the ethylidene substituent, alters the intermolecular hydrogen-bonding network. The target compound forms one-dimensional chains along the c-axis via N—H⋯O hydrogen bonds, a packing motif that may confer different mechanical and dissolution properties [1].

Crystallography Solid-State Chemistry Formulation Science

Enhanced Synthetic Versatility via Ethylidene Moiety for Heterocycle Construction

The ethylidene substituent in methyl 2-[1-(2-furyl)ethylidene]-1-hydrazinecarboxylate provides a distinct synthetic handle for the construction of heterocyclic systems compared to the simpler methylene analog. In a class-level analysis of furan-containing acylhydrazones, compounds bearing an ethylidene group exhibit superior antitumor activity, with one derivative (IIf) demonstrating an IC50 of 16.4 μM against HL-60 leukemic cells, significantly outperforming doxorubicin (IC50 = 53.3 μM) in the same assay [1]. While this specific compound was not directly tested, its structural similarity to the active ethylidene-containing hydrazones suggests a comparable potential for further derivatization and biological activity. The presence of the methyl group on the ethylidene bridge introduces a chiral center upon reduction or nucleophilic addition, enabling the synthesis of enantiomerically enriched products.

Medicinal Chemistry Organic Synthesis Hydrazone Chemistry

Potential for Metal Chelation and Bioactivity Modulation vs. Non-Hydrazone Analogs

The hydrazone moiety (-NH-N=C-) present in methyl 2-[1-(2-furyl)ethylidene]-1-hydrazinecarboxylate confers metal-chelating ability that is absent in simple furan derivatives or amide analogs. A class of furan-based hydrazones has been shown to exhibit antimicrobial activity against Escherichia coli, with a minimum inhibitory concentration (MIC) of 74.0 μM for the most active derivative tested [1]. In contrast, non-hydrazone furan analogs lacking this chelating motif showed significantly reduced activity (MIC >100 μM) [1]. The target compound's hydrazone linkage can coordinate transition metals (e.g., Cu(II), Fe(III)), potentially enhancing or modulating biological activity through metallodrug formation. This chelation capability offers a rational path for lead optimization that is not available to non-hydrazone-containing furan compounds.

Coordination Chemistry Metallodrugs Antimicrobial

Differential Solubility and Formulation Behavior vs. tert-Butyl Ester Analog

The methyl ester substituent in methyl 2-[1-(2-furyl)ethylidene]-1-hydrazinecarboxylate is expected to confer significantly different solubility and stability characteristics compared to the corresponding tert-butyl ester analog. Methyl esters generally exhibit higher aqueous solubility and faster hydrolysis rates than tert-butyl esters under physiological conditions [1]. For example, the methyl carbazate derivative is reported to be soluble in organic solvents, reflecting its hydrophobic furan ring and polar hydrazinecarboxylate group, whereas the tert-butyl ester analog may have even lower aqueous solubility due to its bulkier, more lipophilic tert-butyl group . This difference in physicochemical properties can directly impact bioavailability and formulation strategies. While no direct head-to-head solubility data is available for these specific compounds, the established structure-property relationships for ester prodrugs and hydrazinecarboxylates support the selection of the methyl ester for applications requiring moderate aqueous solubility.

Pre-formulation Solubility Drug Development

Strategic Application Scenarios for Methyl 2-[1-(2-furyl)ethylidene]-1-hydrazinecarboxylate in Research and Development


Medicinal Chemistry: Scaffold for Antitumor Hydrazone Derivatives

Based on class-level evidence showing that ethylidene-containing furan hydrazones exhibit potent antitumor activity (e.g., IC50 = 16.4 μM against HL-60 cells, outperforming doxorubicin) [1], this compound serves as an ideal starting material for the synthesis of novel anticancer agents. Researchers can leverage the ethylidene hydrazone moiety to generate libraries of analogs through condensation, reduction, or cyclization reactions, with the goal of optimizing potency and selectivity against various cancer cell lines.

Coordination Chemistry: Synthesis of Metal Complexes for Antimicrobial or Catalytic Applications

The hydrazone linkage provides a bidentate coordination site for transition metals such as Cu(II), Fe(III), and Zn(II). Class-level data indicates that furan-based hydrazones display enhanced antimicrobial activity compared to non-chelating analogs (MIC = 74.0 μM vs. >100 μM against E. coli) [2]. This compound can be used to synthesize well-defined metal complexes for evaluation as antimicrobial agents, enzyme inhibitors, or catalysts in organic transformations.

Crystallography and Solid-State Formulation Studies

The distinct crystallographic packing of this compound, characterized by a 6.98° furan-hydrazinecarboxylate torsion angle and one-dimensional hydrogen-bonded chains [3], makes it a valuable model system for studying structure-property relationships in solid-state formulations. Researchers interested in polymorphism, co-crystal design, or amorphous solid dispersions can utilize this compound to investigate how subtle conformational differences impact physical stability and dissolution behavior.

Synthetic Methodology: Heterocycle Construction via Hydrazone Cyclization

The ethylidene-substituted hydrazone is a versatile intermediate for the synthesis of nitrogen-containing heterocycles, including pyrazolines, pyrazoles, and triazines. The presence of the methyl group on the ethylidene bridge offers a point of stereochemical control during cyclization, enabling the preparation of enantiomerically enriched products . This compound is particularly suited for research groups developing new synthetic methods or building libraries of heterocyclic compounds for biological screening.

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